Cas no 114932-60-4 (2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate)

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrenebutanoic acid,2,5-dioxo-1-pyrrolidinyl ester
- N-Hydroxysuccinimidyl Pyrenebutanoate
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI&
- 1-Pyrenebutanoic acid, succinimidyl ester
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMIDE ESTER
- 4-(1-Pyrene)butanoic acid succimidyl ester
- 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester
- Pyrenebutyric acid NHS ester
- SucciniMidyl 1-Pyrenebutanoate
- 1-succinimidyl-3’-pyrenebutyrate
- 1-[1-Oxo-4-(pyrenyl)butoxy]- 2,5-pyrrolidinedione
- 2,5-Pyrrolidinedione, 1-[1-oxo-4-(1-pyrenyl)butoxy]-
- 1-Pyrenebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI
- 1-Succinimidyl-3'-pyrenebutyrate
- 2,5-DIOXOPYRROLIDIN-1-YL 4-(PYREN-1-YL)BUTANOATE
- 1-Pyrenebutanoic Acid Succinimidyl Ester
- 2,5-Pyrrolidinedione, 1-[1-oxo-4-(pyrenyl)butoxy]-
- 1-Succinimidyl-3'-pyrenebutyric acid
- 2,5-dioxoazolidinyl 4-pyrenylbutanoate
- 1-Succinimidyl-3'-pyrene butyric acid
- 4739AH
- CS-W0
- AKO
- PD150563
- P2767
- CS-W013867
- FT-0608285
- 114932-60-4
- 1-aPyrenebutanoic acid, 2,a?-adioxo-a?-apyrrolidinyl ester
- 97427-71-9
- H11454
- PbSe
- 1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%
- MFCD00077403
- J-003161
- DTXSID90150902
- (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
- LCZC294
- SCHEMBL388103
- 1-Pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-Pyrrolidinedione, 1-(1-oxo-4-(1-pyrenyl)butoxy)-
- 2,5-Dioxopyrrolidin-1-yl4-(pyren-1-yl)butanoate
- AS-69306
- R01-0026
- BP-27869
- FT-0670131
- AKOS015898061
- DTXCID3073393
- DA-66080
- YBNMDCCMCLUHBL-UHFFFAOYSA-N
- 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
-
- MDL: MFCD00077403
- インチ: 1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
- InChIKey: YBNMDCCMCLUHBL-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 385.13100
- どういたいしつりょう: 385.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 63.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 132-136 °C(lit.)
- ふってん: 590.9±43.0 °C at 760 mmHg
- フラッシュポイント: 311.2±28.2 °C
- 屈折率: 1.738
- ようかいど: Insuluble (1.0E-3 g/L) (25 ºC),
- PSA: 63.68000
- LogP: 4.45180
- ようかいせい: 未確定
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:(BD305485)
- リスク用語:R36/37/38
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB465691-250mg |
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; . |
114932-60-4 | 95% | 250mg |
€135.50 | 2025-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40130-100mg |
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate |
114932-60-4 | 100mg |
¥998.0 | 2021-09-08 | ||
Ambeed | A959894-100mg |
N-Hydroxysuccinimidyl Pyrenebutanoate |
114932-60-4 | 98% | 100mg |
$39.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017478-5g |
1-Pyrenebutyric acid N-hydroxysuccinimide ester |
114932-60-4 | 98% | 5g |
¥3150.00 | 2024-08-09 | |
abcr | AB465691-250 mg |
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; . |
114932-60-4 | 95% | 250mg |
€178.00 | 2023-04-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134794-250mg |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate |
114932-60-4 | 95% | 250mg |
¥545.90 | 2023-09-01 | |
Chemenu | CM328600-5g |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate |
114932-60-4 | 95%+ | 5g |
$629 | 2023-11-24 | |
Chemenu | CM328600-5g |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate |
114932-60-4 | 95%+ | 5g |
$644 | 2021-08-18 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPY-1-250mg |
Pyrenebutyric acid NHS ester |
114932-60-4 | >95.00% | 250mg |
¥270.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017478-250mg |
1-Pyrenebutyric acid N-hydroxysuccinimide ester |
114932-60-4 | 98% | 250mg |
¥451.00 | 2024-08-09 |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 関連文献
-
Corinne Sadlowski,Sarah Balderston,Mandeep Sandhu,Reza Hajian,Chao Liu,Thanhtra P. Tran,Michael J. Conboy,Jacobo Paredes,Niren Murthy,Irina M. Conboy,Kiana Aran Lab Chip 2018 18 3230
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoateに関する追加情報
Research Briefing on 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) in Chemical Biology and Pharmaceutical Applications
The compound 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug delivery, imaging, and bioconjugation. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.
Recent studies have highlighted the role of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a versatile linker in bioconjugation strategies. The pyrene moiety provides strong fluorescence properties, making it an excellent candidate for imaging and tracking applications. Meanwhile, the N-hydroxysuccinimide (NHS) ester group facilitates efficient coupling with primary amines, enabling the formation of stable amide bonds with biomolecules such as proteins, peptides, and antibodies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in targeted drug delivery systems. By conjugating 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate with anticancer agents, the team achieved enhanced cellular uptake and reduced off-target effects in vitro and in vivo. The pyrene group's hydrophobic interactions were found to improve drug loading capacity in nanoparticle formulations, while the NHS ester ensured controlled release kinetics.
Another key application lies in the development of diagnostic tools. A 2024 Nature Communications paper reported the use of this compound as a fluorescent probe for detecting protein-protein interactions in live cells. The pyrene's excimer formation capability allowed for ratiometric measurements, providing quantitative insights into dynamic biological processes with high spatial and temporal resolution.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate to improve yield and purity. Modified protocols now employ microwave-assisted synthesis and green chemistry principles, reducing reaction times from hours to minutes while maintaining excellent product characteristics. These improvements have significant implications for scaling up production for commercial applications.
Safety and toxicity profiles of this compound have also been investigated. While generally well-tolerated in biological systems at working concentrations, researchers caution about potential phototoxicity at high concentrations due to the pyrene chromophore. Current studies are exploring structural modifications to mitigate this effect while preserving the compound's beneficial properties.
Looking forward, the unique combination of fluorescence properties and bioconjugation capabilities positions 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a promising tool for theranostic applications. Ongoing research is exploring its use in developing next-generation antibody-drug conjugates (ADCs) and in vivo imaging probes. The compound's versatility suggests it may become a standard reagent in chemical biology toolkits within the next decade.
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